N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide
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Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, making it an important scaffold in medicinal chemistry
Preparation Methods
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethyl formamide as a solvent. The synthesized compounds are characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential antibacterial, antifungal, and anticancer properties . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the enzymatic function of serine/threonine kinase 33 (STK33), which is involved in cancer cell apoptosis and cell cycle arrest .
Comparison with Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide can be compared with other benzimidazole derivatives such as N-(1H-1,3-benzodiazol-2-yl)benzamide and N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c23-17(22-18-20-15-8-4-5-9-16(15)21-18)19(10-12-24-13-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,20,21,22,23) |
InChI Key |
KZXJUQCGYWRHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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